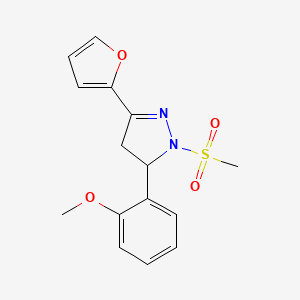
(1-Methylpiperidin-4-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate;hydrochloride
Descripción general
Descripción
1-Methyl-4-piperidinyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring and a benzodioxine moiety, making it an interesting subject for chemical and pharmacological studies.
Métodos De Preparación
The synthesis of (1-Methylpiperidin-4-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate;hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions involving cyclization of appropriate precursors.
Introduction of the Benzodioxine Moiety: The benzodioxine moiety can be introduced through a reaction involving catechol and ethylene glycol under acidic conditions.
Coupling of the Two Moieties:
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-Methyl-4-piperidinyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-4-piperidinyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of (1-Methylpiperidin-4-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Methyl-4-piperidinyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride can be compared with similar compounds such as:
Donepezil Hydrochloride: Known for its use in treating Alzheimer’s disease by inhibiting acetylcholinesterase.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride: A neurotoxin used in research to model Parkinson’s disease.
1,4-Benzodioxin, 2,3-dihydro-: A related compound with a similar benzodioxine structure.
Propiedades
IUPAC Name |
(1-methylpiperidin-4-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4.ClH/c1-16-6-4-12(5-7-16)20-15(17)11-2-3-13-14(10-11)19-9-8-18-13;/h2-3,10,12H,4-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXWYMSMIODGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C2=CC3=C(C=C2)OCCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B4107209.png)
![2-(4-methoxyphenyl)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4107216.png)

![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(3-methylbutyl)-1H-pyrazole-3-carboxamide](/img/structure/B4107222.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide;hydrochloride](/img/structure/B4107225.png)
![3-({4-[(4-phenyl-1-piperazinyl)carbonyl]cyclohexyl}methyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4107231.png)
![ethyl 4-({[3-cyclopropyl-1-(4-fluorophenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4107237.png)



![N-1,3-benzothiazol-2-yl-5-cyano-6-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4107257.png)
![3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(3-CHLORO-4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4107262.png)
![5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4107265.png)
